Sodium trimetaphosphate

Food preservation Cryoprotection Proteomics

Linear phosphates like STPP fail to deliver the controlled crosslinking kinetics and specific cryoprotective protein regulation required in advanced starch modification and frozen seafood processing. Sodium trimetaphosphate (STMP, CAS 7785-84-4), with its unique cyclic triphosphate ring architecture, solves this via a tunable ~4-hour reaction window and selective upregulation of 62 cytoskeletal and ribosomal proteins. • Enables precise viscosity and swelling control in crosslinked starches for retort-stable foods and industrial thickeners. • Provides superior cryoprotection for frozen shrimp during extended storage (≥12 weeks at -30°C), maintaining muscle integrity and water-holding capacity. • Phosphorylates plant proteins (soy, perilla, walnut) with higher efficiency to enhance solubility and emulsifying properties in food-grade emulsions. Supplied as ≥95% purity white powder; available in research to bulk quantities with immediate global dispatch.

Molecular Formula H3NaO9P3
Molecular Weight 262.93 g/mol
CAS No. 7785-84-4
Cat. No. B031181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium trimetaphosphate
CAS7785-84-4
Synonymscalcium trimetaphosphate
magnesium trimetaphosphate
sodium trimetaphosphate
trimetaphosphoric acid
trimetaphosphoric acid, 99Tc-labeled cpd
trimetaphosphoric acid, calcium (2:3) salt, hexahydrate
trimetaphosphoric acid, magnesium (2:3) salt
trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate
trimetaphosphoric acid, ruthenium (+3) salt
trimetaphosphoric acid, tripotassium salt
trimetaphosphoric acid, trisodium salt
Molecular FormulaH3NaO9P3
Molecular Weight262.93 g/mol
Structural Identifiers
SMILESOP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na]
InChIInChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6)
InChIKeyDTDZJFRNMABDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Trimetaphosphate: Targeted Crosslinking and Phosphorylation


Sodium trimetaphosphate (STMP, Na3P3O9), a cyclic inorganic polyphosphate, functions as a controlled crosslinking and phosphorylating agent in starch modification, protein functionalization, and food preservation due to its unique ring-shaped molecular architecture [1]. This cyclic structure imparts a slower, more tunable reactivity profile compared to linear polyphosphates, enabling precise control over material properties such as viscosity, swelling, and stability [2].

Why STMP Cannot Be Substituted


Direct substitution of sodium trimetaphosphate (STMP) with structurally distinct phosphates such as sodium tripolyphosphate (STPP) or sodium hexametaphosphate (SHMP) leads to quantifiably different material outcomes and safety profiles [1]. STMP's cyclic structure yields a slower crosslinking kinetics [2], a distinct cryoprotective protein regulation pattern [3], and a specific toxicological profile compared to chain-form phosphates [4]. These fundamental structural and mechanistic differences preclude generic interchangeability in research and industrial processes where precise performance and safety benchmarks are required.

STMP Performance vs. Key Phosphates


Superior Cryoprotection vs. STPP

During 12-week frozen storage (-30°C) of whiteleg shrimp, sodium trimetaphosphate (STMP) pre-soaking demonstrated better cryoprotective effects than sodium tripolyphosphate (STPP), specifically upregulating 62 differentially abundant proteins including cytoskeletal and ribosomal proteins [1].

Food preservation Cryoprotection Proteomics

Tunable Crosslinking vs. POCl3

Crosslinking waxy maize starch with STMP requires a 4-hour reaction time, compared to 30 minutes for phosphorus oxychloride (POCl3). This slower kinetic profile allows for more controlled modification and results in significantly different pasting properties, with STMP-treated starches exhibiting lower Brabender viscosities than those treated with POCl3 at comparable swelling degrees (Q value) [1].

Starch modification Crosslinking Rheology

Superior Phosphorylation Efficiency vs. STPP

For the phosphorylation of perilla protein isolate (PPI), sodium trimetaphosphate (STMP) demonstrates higher reaction efficiency than sodium tripolyphosphate (STPP) due to its ring-shaped structure [1]. This structural advantage translates to enhanced functional properties in the modified protein.

Protein phosphorylation Emulsification Food science

Reduced Swelling Power and Solubility

Crosslinking of native banggai yam starch with STMP reduces both swelling power and solubility compared to unmodified starch. The modification decreases swelling power from the native state to 4.60 g/g at an optimal STMP concentration of 4%, and reduces solubility to 0.17% [1].

Starch modification Swelling power Solubility

Enhanced Starch Viscosity

Modification of native banggai yam starch with STMP results in a substantial increase in viscosity. At an optimal STMP concentration of 4%, the modified starch achieves a viscosity of 577 cP, a significant enhancement over the native starch's baseline viscosity [1].

Starch modification Viscosity Rheology

Enhanced Methylene Blue Adsorption

Crosslinking porous corn starch with STMP enhances its methylene blue (MB) adsorption capacity, with the maximum adsorption achieved at a specific STMP content of 20 wt% [1]. The adsorption behavior follows a pseudo-second-order kinetic model [1].

Adsorption Porous starch Crosslinking

STMP Application Scenarios


Frozen Seafood Texture Preservation

STMP is the preferred phosphate additive for frozen shrimp intended for extended storage (≥12 weeks at -30°C) due to its superior cryoprotective effect over STPP. The specific upregulation of 62 cytoskeletal and ribosomal proteins by STMP [1] provides a quantifiable mechanism for maintaining muscle integrity, making it ideal for premium frozen seafood products where texture and water-holding capacity are critical quality attributes.

Controlled-Viscosity Crosslinked Starches

For applications requiring a starch with reduced swelling and a specific, lower viscosity profile, STMP is the crosslinker of choice. Its 4-hour reaction window [2] offers greater process control compared to faster-acting agents like POCl3. This tunability is essential for producing modified starches for high-solids food formulations (e.g., retort-stable soups and sauces) and for industrial thickeners where excessive viscosity is detrimental.

Efficient Phosphorylation for Emulsification

STMP is selected for protein phosphorylation reactions where higher reaction efficiency is desired, leveraging its cyclic structure [3]. This scenario is particularly relevant for functionalizing plant proteins (e.g., from perilla, soy, or walnut) to improve their solubility and emulsifying capabilities for use in food-grade emulsions, such as plant-based dairy alternatives and dressings.

Tunable Starch Adsorbents

STMP crosslinking enables the precise tuning of porous starch properties for enhanced adsorption. The demonstrated ability to optimize methylene blue adsorption by controlling STMP concentration [4] makes it a valuable reagent for developing custom adsorbents for water purification, pollutant removal, or controlled release systems in pharmaceutical and environmental applications.

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